Cas no 52923-39-4 (2-Propen-1-one, 3-(4-chlorophenyl)-1-(2-hydroxyphenyl)-, (2E)-)

2-Propen-1-one, 3-(4-chlorophenyl)-1-(2-hydroxyphenyl)-, (2E)- 化学的及び物理的性質
名前と識別子
-
- 2-Propen-1-one, 3-(4-chlorophenyl)-1-(2-hydroxyphenyl)-, (2E)-
- 3-(4-chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one
- 52923-39-4
- ZKBILMWSVPPRAT-JXMROGBWSA-N
- 2'-Hydroxy-4-chlorochalcone
- substituted chalcone, 5k
- MFCD00045764
- SCHEMBL5138128
- CHEMBL241861
- 4-Chloro-2'-hydroxychalcone
- BDBM29144
- 4-Chloro-2'-hydroxychalcone, AldrichCPR
- (2E)-3-(4-Chlorophenyl)-1-(2-hydroxyphenyl)-2-propen-1-one #
- 2-Propen-1-one, 3-(4-chlorophenyl)-1-(2-hydroxyphenyl)-
- NCGC00340667-01
- NSC-401491
- 3033-96-3
- (E)-3-(4-chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one
- JS-3006
- AB01332943-02
- AKOS001591637
- (2E)-3-(4-chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one
- NSC401491
- STK925807
-
- インチ: InChI=1S/C15H11ClO2/c16-12-8-5-11(6-9-12)7-10-15(18)13-3-1-2-4-14(13)17/h1-10,17H/b10-7+
- InChIKey: ZKBILMWSVPPRAT-JXMROGBWSA-N
- ほほえんだ: ClC1=CC=C(/C=C/C(C2=CC=CC=C2O)=O)C=C1
計算された属性
- せいみつぶんしりょう: 258.04483
- どういたいしつりょう: 258.0447573g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 18
- 回転可能化学結合数: 3
- 複雑さ: 306
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.5
- トポロジー分子極性表面積: 37.3Ų
じっけんとくせい
- PSA: 37.3
2-Propen-1-one, 3-(4-chlorophenyl)-1-(2-hydroxyphenyl)-, (2E)- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Key Organics Ltd | JS-3006-10MG |
(2E)-3-(4-chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one |
52923-39-4 | >97% | 10mg |
£48.00 | 2025-02-08 | |
Key Organics Ltd | JS-3006-1MG |
(2E)-3-(4-chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one |
52923-39-4 | >97% | 1mg |
£28.00 | 2025-02-08 | |
Key Organics Ltd | JS-3006-5MG |
(2E)-3-(4-chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one |
52923-39-4 | >97% | 5mg |
£35.00 | 2025-02-08 | |
Key Organics Ltd | JS-3006-1G |
(2E)-3-(4-chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one |
52923-39-4 | >97% | 1g |
£264.00 | 2025-02-08 | |
Key Organics Ltd | JS-3006-5G |
(2E)-3-(4-chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one |
52923-39-4 | >97% | 5g |
£1188.00 | 2025-02-08 | |
Key Organics Ltd | JS-3006-25G |
(2E)-3-(4-chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one |
52923-39-4 | >97% | 25g |
£4752.00 | 2025-02-08 | |
Key Organics Ltd | JS-3006-20MG |
(2E)-3-(4-chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one |
52923-39-4 | >97% | 20mg |
£76.00 | 2023-04-18 | |
A2B Chem LLC | AY11249-5g |
(2E)-3-(4-chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one |
52923-39-4 | >97% | 5g |
$1919.00 | 2024-04-19 | |
A2B Chem LLC | AY11249-10mg |
(2E)-3-(4-chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one |
52923-39-4 | >97% | 10mg |
$240.00 | 2024-04-19 | |
A2B Chem LLC | AY11249-1mg |
(2E)-3-(4-chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one |
52923-39-4 | >97% | 1mg |
$201.00 | 2024-04-19 |
2-Propen-1-one, 3-(4-chlorophenyl)-1-(2-hydroxyphenyl)-, (2E)- 関連文献
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F. C. Chen,C. T. Chang J. Chem. Soc. 1958 146
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2. 986. Potential bronchodilators in the flavonoid seriesDavid Kidd J. Chem. Soc. 1962 5121
2-Propen-1-one, 3-(4-chlorophenyl)-1-(2-hydroxyphenyl)-, (2E)-に関する追加情報
Chemical Profile of 2-Propen-1-one, 3-(4-chlorophenyl)-1-(2-hydroxyphenyl)-, (2E) (CAS No. 52923-39-4)
2-Propen-1-one, 3-(4-chlorophenyl)-1-(2-hydroxyphenyl)-, (2E), identified by its Chemical Abstracts Service registry number CAS No. 52923-39-4, is a specialized organic compound with a unique molecular structure that has garnered attention in the field of pharmaceutical and biochemical research. This compound belongs to the class of α,β-unsaturated ketones, characterized by its conjugated system and functional groups that contribute to its reactivity and potential biological activity.
The molecular formula of this compound is C17H13ClO2, reflecting its composition of carbon, hydrogen, chlorine, and oxygen atoms. The presence of both a chlorophenyl group at the 3-position and a hydroxyphenyl group at the 1-position introduces distinct electronic and steric properties, making it a versatile scaffold for further chemical modifications and biological evaluations.
In recent years, the interest in α,β-unsaturated ketones has surged due to their role as key intermediates in the synthesis of various pharmacologically active molecules. The specific arrangement of functional groups in 2-Propen-1-one, 3-(4-chlorophenyl)-1-(2-hydroxyphenyl)-, (2E) suggests potential applications in the development of novel therapeutic agents. For instance, the conjugated double bond system can participate in Michael addition reactions, while the hydroxyl and chloro substituents may serve as points for further derivatization.
One of the most compelling aspects of this compound is its potential as a precursor in medicinal chemistry. Researchers have been exploring the use of such molecules in the synthesis of inhibitors targeting various biological pathways. The chlorophenyl moiety is particularly noteworthy, as it is frequently found in drugs with demonstrated efficacy in neurological disorders and anti-inflammatory applications. Meanwhile, the hydroxyphenyl group can enhance solubility and metabolic stability, critical factors for drug development.
The stereochemistry denoted by (2E) indicates the configuration of the double bond between carbon atoms 2 and 3. This specific geometric arrangement can significantly influence the compound's interactions with biological targets, making it an essential consideration in rational drug design. Recent studies have highlighted the importance of stereoelectronic effects in modulating bioactivity, particularly in molecules intended for enzyme inhibition or receptor binding.
Current research efforts are focused on leveraging compounds like 2-Propen-1-one, 3-(4-chlorophenyl)-1-(2-hydroxyphenyl)-, (2E) to develop new treatments for diseases where molecular recognition is key. For example, preliminary computational studies suggest that this compound may exhibit inhibitory activity against certain enzymes implicated in cancer progression. The ability to fine-tune its structure through strategic functionalization offers a promising route to achieving high selectivity and potency.
The synthesis of this compound typically involves multi-step organic transformations starting from readily available aromatic precursors. The introduction of the chlorophenyl and hydroxyphenyl groups requires careful control over reaction conditions to ensure high yield and purity. Advances in catalytic methods have recently enabled more efficient routes to such complex molecules, reducing both cost and environmental impact.
In addition to its pharmaceutical potential, this compound has shown promise in material science applications. Its ability to form stable radicals due to its unsaturated nature makes it a candidate for use in organic electronics or as a crosslinking agent in polymer formulations. The interplay between electronic structure and physical properties is an active area of investigation, with implications for next-generation technologies.
The safety profile of 2-Propen-1-one, 3-(4-chlorophenyl)-1-(2-hydroxyphenyl)-, (2E) is another critical consideration. While not classified as hazardous under standard conditions, proper handling protocols should be followed due to its potential reactivity. Studies on related compounds indicate that such molecules can exhibit varying degrees of toxicity depending on their specific applications. Therefore, rigorous testing is essential before any intended use.
The future direction of research on this compound will likely involve expanding its chemical space through library synthesis and high-throughput screening programs. By systematically modifying its core structure, scientists aim to identify derivatives with enhanced biological activity or improved pharmacokinetic properties. Collaborative efforts between synthetic chemists, biologists, and computer scientists will be crucial in accelerating these discoveries.
In conclusion, CAS No. 52923-39-4 represents a structurally intriguing molecule with significant potential across multiple domains。 Its unique combination of functional groups, coupled with recent advances in synthetic methodologies, positions it as a valuable building block for innovation。 As research progresses, we can expect further insights into its capabilities and applications, solidifying its role as an important chemical entity。
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